1-Methyl-1,2,3,6-tetrahydropyridine

Organic synthesis Scaffold procurement Cost efficiency

The unsubstituted 1-methyl-1,2,3,6-tetrahydropyridine scaffold is the mandatory negative control for MPTP neurotoxicity studies. Unlike neurotoxic 4-aryl analogs, this compound lacks the C-4 aromatic substituent required for MAO-B metabolism to toxic pyridinium species, ensuring experimental attribution solely to substituent-dependent pathways. Procuring this pre-formed core eliminates 2–3 synthetic steps for custom analog synthesis. Available as both free base (colorless liquid) and hydrochloride salt (off-white crystalline powder, mp 198–202°C), supplied with full QC documentation including NMR, HPLC, and GC. Ideal for MAO-B mechanistic studies and as a validated GC-MS reference standard (NIST RI 1030).

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 694-55-3
Cat. No. B020088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,6-tetrahydropyridine
CAS694-55-3
Synonyms1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE; 1-Methyl-3-piperideine; N-Methyl-1,2,5,6-tetrahydropyridine; Pyridine, 1,2,3,6-tetrahydro-1-methyl-; 1,2,3,4-tetrahydro-1-methylpyridine; 1,2,3,6-Tetrahydro-1-methylpyridine; 1-Methyl-1,2,5,6-tetrahydropyridine; 1-Methyl
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCN1CCC=CC1
InChIInChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3
InChIKeyAUFIRGPROMANKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,6-tetrahydropyridine (694-55-3): Core Scaffold Selection for MPTP Analog Studies and Neurodegenerative Research


1-Methyl-1,2,3,6-tetrahydropyridine (CAS 694-55-3) is a cyclic tertiary allylamine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol [1]. It is the core tetrahydropyridine scaffold upon which the Parkinsonian neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its numerous pharmacologically distinct analogs are built. Unlike MPTP, this compound lacks the C-4 aromatic substituent required for conversion to toxic pyridinium metabolites [2]. In procurement contexts, this unsubstituted scaffold is obtained as the hydrochloride salt (C6H12NCl, MW 133.62), typically appearing as an off-white to light beige crystalline powder with a melting point of 198-202°C [3].

1-Methyl-1,2,3,6-tetrahydropyridine (694-55-3): Why Unsubstituted Scaffold Cannot Be Replaced by 4-Substituted Analogs


Substitution at the C-4 position of the 1-methyl-1,2,3,6-tetrahydropyridine scaffold fundamentally redirects both the metabolic fate and biological activity of the compound. The unsubstituted scaffold serves as a critical negative control and structural baseline in MPTP analog studies, as the addition of a C-4 aromatic substituent (e.g., phenyl, 2′-fluorophenyl, 4-tolyl) introduces MAO-B substrate capability, enabling oxidation to dihydropyridinium intermediates and subsequent conversion to neurotoxic pyridinium species [1]. Critically, the degree of neurotoxicity among 4-substituted analogs varies dramatically based on subtle substituent differences: 2′-F-MPTP exhibits substantially greater dopaminergic neurotoxicity than MPTP, while MZTP (4-thiadiazole substituted) is completely non-neurotoxic even at 80 mg/kg [2]. Conversely, 4-benzyl-MPTP is not a substrate for MAO and lacks neurotoxicity entirely [3]. These pronounced functional divergences underscore why the unsubstituted core scaffold cannot be interchanged with any specific 4-substituted derivative without fundamentally altering—and often nullifying—the intended experimental or synthetic outcome.

1-Methyl-1,2,3,6-tetrahydropyridine (694-55-3): Quantified Differentiation Evidence Against 4-Substituted Analogs


Synthetic Accessibility: Minimal Step Count Versus Multi-Step MPTP Synthesis

The unsubstituted 1-methyl-1,2,3,6-tetrahydropyridine scaffold is commercially available as a direct procurement item, requiring zero synthetic steps for the core structure. In contrast, the synthesis of MPTP and its 4-substituted analogs requires multi-step protocols beginning with aryl Grignard addition to 1-methyl-4-piperidone followed by dehydration, as documented in primary synthetic methodologies for MPTP analogs . The absence of a required C-4 substitution step eliminates the need for costly aryl precursors and reduces total synthetic burden by a minimum of 2-3 synthetic transformations when the scaffold is used as an intermediate or reference standard.

Organic synthesis Scaffold procurement Cost efficiency

Metabolic Stability: Absence of MAO-B Substrate Activity Versus MPTP (Kcat/Km Quantified)

1-Methyl-1,2,3,6-tetrahydropyridine lacking a C-4 substituent is not a substrate for monoamine oxidase B (MAO-B), the enzyme responsible for bioactivating MPTP to its neurotoxic pyridinium metabolite MPP+. In comparative kinetic studies, MPTP is oxidized by MAO-B with reported catalytic parameters; all 4-tolyl derivatives tested were better MAO substrates than MPTP, while the 4-benzyl analog showed no MAO substrate activity and was non-neurotoxic [1]. The unsubstituted scaffold similarly lacks the C-4 aryl group required for enzyme recognition, rendering it metabolically inert toward MAO-B catalyzed oxidation.

MAO-B metabolism In vitro assay Neurotoxicity

Neurotoxicity: Zero Dopaminergic Depletion Versus MPTP (20 mg/kg Produces Striatal DA Depletion)

In mouse models, MPTP at 20 mg/kg administered subcutaneously over 4 daily doses produces significant depletion of striatal dopamine, DOPAC, and HVA one week post-treatment [1]. The unsubstituted 1-methyl-1,2,3,6-tetrahydropyridine scaffold lacks the C-4 aromatic substituent required for metabolic activation to a neurotoxic pyridinium species and consequently does not produce dopaminergic neurotoxicity. This is supported by studies showing that non-MAO-substrate analogs (including 4-benzyl-MPTP) fail to produce neurotoxicity, while MAO substrates that form pyridinium metabolites do exhibit neurotoxic potential [2].

Dopaminergic neurotoxicity In vivo Striatal dopamine

Analytical Method Validation: NIST-Verified GC Retention Index (RI = 1030) for QC and Purity Confirmation

1-Methyl-1,2,3,6-tetrahydropyridine has a validated gas chromatographic retention index (RI) of 1030 on an HP-Innowax polar capillary column (60 m × 0.32 mm × 0.25 μm film thickness) using a temperature program of 40°C (5 min) ramping at 4°C/min to 60°C (5 min), then 8°C/min to 250°C (3 min) with helium carrier gas [1]. This standardized RI value, compiled by the NIST Mass Spectrometry Data Center, provides a definitive reference for GC-MS identification and purity verification of the unsubstituted scaffold.

Analytical chemistry GC-MS Quality control

Reactivity: Cyclic Tertiary Allylamine Oxidation Kinetics Versus C-4 Substituted Analogs

The unsubstituted 1-methyl-1,2,3,6-tetrahydropyridine scaffold contains the cyclic tertiary allylamine moiety that is the site of alpha-carbon oxidation in MAO-B catalyzed reactions. Studies on 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine derivatives demonstrate that the intrinsic chemical reactivity of this allylamine toward oxidation varies based on C-4 substituent electronic effects [1]. The unsubstituted scaffold serves as the baseline for evaluating substituent-dependent changes in oxidation rates and deuterium isotope effects, with studies showing similar oxidation rates under both SET and HAT model reaction conditions [2]. This makes the unsubstituted compound essential for deconvoluting the electronic contributions of C-4 substituents from the inherent reactivity of the tetrahydropyridine core.

Mechanistic enzymology MAO-B catalysis Alpha-carbon oxidation

1-Methyl-1,2,3,6-tetrahydropyridine (694-55-3): Evidence-Backed Research and Industrial Applications


Negative Control in MPTP Neurotoxicity Studies

1-Methyl-1,2,3,6-tetrahydropyridine serves as an essential negative control in all MPTP-induced Parkinsonian model studies. Since MPTP (20 mg/kg s.c.) produces significant striatal dopamine depletion while the unsubstituted scaffold lacks the C-4 aryl group required for MAO-B substrate activity and subsequent neurotoxicity [1], inclusion of this compound in experimental designs allows researchers to attribute observed neurotoxic effects specifically to the C-4 substitution-dependent metabolic activation pathway rather than non-specific effects of the tetrahydropyridine core. Comparative studies of MPTP analogs, including fluorinated derivatives such as 2′-F-MPTP which exhibits enhanced neurotoxicity, underscore the necessity of this baseline reference [2].

Synthetic Intermediate for Custom 4-Substituted Tetrahydropyridine Derivatives

The unsubstituted scaffold is the logical starting material for laboratories synthesizing custom 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine derivatives. Procuring the pre-formed core eliminates the minimum 2-3 synthetic steps required for de novo MPTP analog synthesis, which typically involves aryl Grignard addition to 1-methyl-4-piperidone followed by dehydration [1]. This scaffold serves as a key intermediate in the synthesis of pharmaceutical compounds including milameline (a muscarinic M1 agonist) where 1-methyl-1,2,3,6-tetrahydropyridine-3-carbaldehyde is used as the starting material [2], and in the preparation of MAO-B inhibiting carbamate prodrugs designed for CNS targeting [3].

Analytical Reference Standard for GC-MS Identification

With a NIST-verified gas chromatographic retention index of 1030 on an HP-Innowax polar column under standardized temperature program conditions (40°C initial, 4°C/min ramp to 60°C, then 8°C/min to 250°C) [1], 1-methyl-1,2,3,6-tetrahydropyridine functions as a validated reference standard for GC-MS method development and compound identification. This established analytical parameter is critical for quality control in synthetic chemistry workflows where the scaffold is used as an intermediate, and for environmental or forensic analysis requiring unambiguous identification of tetrahydropyridine species. Commercial suppliers provide product quality documentation including NMR, HPLC, and GC analytical data to support regulatory compliance [2].

Mechanistic Probe for MAO-B Catalytic Pathway Studies

The 1-methyl-1,2,3,6-tetrahydropyridine scaffold is fundamental for mechanistic investigations of MAO-B catalyzed alpha-carbon oxidation. As the core allylamine structure, it provides the baseline reactivity against which the electronic effects of various C-4 substituents can be quantitatively assessed [1]. Chemical model studies employing this scaffold and its derivatives have been instrumental in evaluating the proposed SET (single electron transfer) versus HAT (hydrogen atom transfer) pathways for MAO-B catalysis [2]. The unsubstituted compound is therefore essential for studies aimed at distinguishing the inherent chemical reactivity of the tetrahydropyridine allylamine moiety from substituent-dependent modulation in MPTP analogs and related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.